3-Fluorophenoxyacetonitrile
Description
3-Fluorophenoxyacetonitrile (CAS: 135290-20-9) is a fluorinated aromatic nitrile with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol. The compound features a fluorine atom at the 3-position of the phenoxy group and an acetonitrile moiety (–CH₂CN) attached to the oxygen (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing effects of both the fluorine and nitrile groups, making it valuable in pharmaceuticals, agrochemicals, and materials science intermediates .
Key Properties (inferred from analogs):
- Boiling Point: Estimated to range between 200–250°C (based on substituted phenoxyacetonitrile analogs).
- Density: ~1.2–1.3 g/mL (similar to fluorophenylacetonitriles) .
- Reactivity: The nitrile group enables nucleophilic additions, while the fluorine enhances metabolic stability in bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUJNOWOPRARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 3-Fluorophenoxyacetonitrile with key analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point/°C | Density (g/mL) |
|---|---|---|---|---|---|---|
| This compound | 135290-20-9 | C₈H₆FNO | 151.14 | –O–, 3-F, –CH₂CN | ~200–250* | ~1.2–1.3* |
| 3-Fluorophenylacetonitrile | – | C₈H₆FN | 135.15 | –CH₂CN, 3-F | 113–114 (18 mmHg) | 1.163 |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | 185.15 | –CH₂CN, 3-CF₃ | >250 | 1.30 |
| 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile | 886761-71-3 | C₉H₅F₄NO | 219.14 | –CH₂CN, 3-F, 4-OCF₃ | – | – |
| (3-Fluoro-5-methoxyphenyl)acetonitrile | 914637-31-3 | C₉H₈FNO | 165.16 | –CH₂CN, 3-F, 5-OCH₃ | – | – |
Notes:
- 3-Fluorophenylacetonitrile lacks the oxygen bridge, reducing steric hindrance and altering electronic effects compared to the phenoxy variant .
- 3-(Trifluoromethyl)phenylacetonitrile exhibits higher molecular weight and lipophilicity due to the –CF₃ group, enhancing membrane permeability in drug design .
Fluorine vs. Trifluoromethyl (–CF₃)
- Electronic Effects : Fluorine is moderately electron-withdrawing (–I effect), while –CF₃ is strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This impacts reactivity in electrophilic substitutions (e.g., nitrations require harsher conditions for –CF₃ derivatives) .
- Applications : –CF₃ derivatives are preferred in agrochemicals for enhanced stability, whereas fluorine is common in pharmaceuticals for balanced lipophilicity and bioavailability .
Phenoxy (–O–) vs. Direct Attachment (–CH₂–)
- Steric Effects: The oxygen bridge in phenoxyacetonitrile introduces flexibility and reduces steric hindrance compared to rigid –CH₂– linkages, improving solubility in polar solvents .
- Biological Activity: Phenoxy derivatives are prevalent in herbicides (e.g., mimicking plant hormone auxins), while –CH₂– analogs are used in kinase inhibitors .
Methoxy (–OCH₃) vs. Fluorine
- –OCH₃ is electron-donating (+M effect), opposing fluorine’s –I effect. Methoxy-substituted acetonitriles exhibit lower acidity in the nitrile group, reducing reactivity in nucleophilic additions .
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